molecular formula C14H14BrN3O2 B2489632 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine CAS No. 2094883-18-6

4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2489632
CAS No.: 2094883-18-6
M. Wt: 336.189
InChI Key: HSDSTSYHBSARPZ-UHFFFAOYSA-N
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Description

4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the bromofuran and piperidine moieties. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine include other heterocyclic compounds with similar structural features, such as:

  • 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)pyrrolidine
  • 4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-2-7-18-8-5-10(6-9-18)14-16-13(17-20-14)11-3-4-12(15)19-11/h1,3-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSTSYHBSARPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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